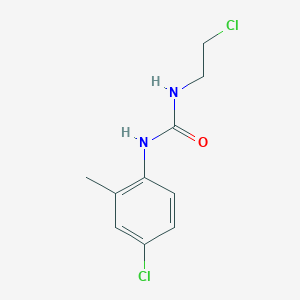
N-(2-chloroethyl) N'-(4-chloro2-methylphenyl)urea
Cat. No. B8458177
M. Wt: 247.12 g/mol
InChI Key: RGZNOVZWHOOZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04059697
Procedure details


A solution of 2-chloroethyl isocyanate, 28.3 g. (0.27 mole) in 100 ml. of ether is added dropwise to a solution of 4-chloro-2-methylaniline, 38.0 g. (0.27 mole), in 500 ml. of ether. The solution is stirred 16 hours at room temperature, and the solid product is filtered and air dried, giving 47.2 g. (71% of theory) of the desired product, m.p. 190°.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][N:4]=[C:5]=[O:6].[Cl:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([CH3:15])[CH:9]=1>CCOCC>[Cl:1][CH2:2][CH2:3][NH:4][C:5]([NH:12][C:11]1[CH:13]=[CH:14][C:8]([Cl:7])=[CH:9][C:10]=1[CH3:15])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCN=C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(N)C=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is stirred 16 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid product is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving 47.2 g
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

